2-Chloro-3-fluoro-4-iodo-5-methylpyridine (CAS 1934988-08-5) is a highly functionalized, tetra-substituted pyridine scaffold designed for complex API and agrochemical synthesis. Featuring distinct halogenation across the C2, C3, and C4 positions, alongside a C5 methyl group, this building block is engineered for programmable, site-selective functionalization. The core procurement value lies in its C4-iodo group, which provides a highly reactive site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) that is strictly orthogonal to the C2-chloro position. This allows chemists to sequentially elaborate the pyridine core under mild conditions without competing side reactions, making it a high-utility precursor for late-stage drug discovery and advanced materials development where precise spatial arrangement of substituents is critical [1].
Attempting to substitute this compound with its closer analogs, such as 2-chloro-3-fluoro-5-methylpyridine or 2,4-dichloro-3-fluoro-5-methylpyridine, fundamentally disrupts synthetic workflows. Using the non-iodinated precursor requires downstream C-H activation or direct metalation to functionalize the C4 position, processes that often suffer from poor regioselectivity and low yields due to the deactivating nature of the existing halogens. Conversely, utilizing the 2,4-dichloro analog results in competing reactivity at the C2 and C4 positions during cross-coupling, necessitating complex protecting group strategies or leading to inseparable isomeric mixtures. The specific inclusion of the C4-iodine atom ensures an activation energy differential large enough to guarantee >95% chemoselectivity at C4, directly reducing purification overhead and overall step count in industrial scale-ups [1].
The primary driver for procuring the C4-iodo derivative over the 2,4-dichloro or 2-chloro-4-bromo analogs is the quantifiable differential in oxidative addition rates. Under standard Pd(dppf)Cl2 catalysis at room temperature, the C4-I bond undergoes quantitative oxidative addition, while the C2-Cl bond remains completely inert. In comparative benchmarking, the C4-iodo compound achieves >98% regioselective coupling at C4, whereas the 2,4-dichloro analog yields a 60:40 mixture of C4/C2 coupled products under identical conditions, requiring elevated temperatures (>80°C) to achieve reasonable conversion [1].
| Evidence Dimension | Regioselectivity in primary cross-coupling (C4 vs C2) |
| Target Compound Data | >98% selectivity for C4 at 25°C |
| Comparator Or Baseline | 2,4-dichloro-3-fluoro-5-methylpyridine (60:40 C4/C2 mixture at 80°C) |
| Quantified Difference | 38% absolute increase in target regioselectivity and 55°C reduction in required reaction temperature. |
| Conditions | Pd-catalyzed Suzuki coupling, 1.0 eq boronic acid, mild base, THF/H2O. |
Guarantees single-isomer product formation in the first functionalization step, eliminating the need for costly preparative HPLC separation of regioisomers.
A critical advantage of the C4-iodo substitution is its ability to react at cryogenic or ambient temperatures, thereby preserving the C2-chloro group for subsequent Nucleophilic Aromatic Substitution (SNAr) or secondary Buchwald-Hartwig aminations. When utilizing 2-chloro-3-fluoro-4-bromo-5-methylpyridine, the elevated temperatures (typically >90°C) required to activate the C4-Br bond often lead to premature or competitive displacement of the C2-Cl group by basic ligands or nucleophiles present in the reaction mixture. The C4-iodo compound maintains >99% C2-Cl integrity during the initial C4 coupling, compared to <85% integrity for the bromo analog, directly improving the overall yield of the two-step sequence [1].
| Evidence Dimension | Retention of C2-chloro group during C4 functionalization |
| Target Compound Data | >99% retention |
| Comparator Or Baseline | 2-chloro-3-fluoro-4-bromo-5-methylpyridine (<85% retention) |
| Quantified Difference | >14% improvement in functional group preservation during primary coupling. |
| Conditions | Standard cross-coupling conditions (Pd catalyst, amine base, 2-12 hours). |
Enables true orthogonal, two-step functionalization without requiring intermediate reprotection or resulting in yield-destroying side reactions.
While the C4-iodo group drives initial coupling, the C3-fluoro group plays a dual role: it provides metabolic stability and strongly activates the adjacent C2-chloro group toward SNAr reactions. Compared to the non-fluorinated analog (2-chloro-4-iodo-5-methylpyridine), the presence of the highly electronegative fluorine atom at C3 lowers the activation barrier for nucleophilic attack at C2. Kinetic studies on related fluoro-chloro-pyridines demonstrate that the C3-fluorine increases the SNAr reaction rate by up to 15-fold when reacting with primary amines, allowing for complete conversion at 60°C versus >100°C for the non-fluorinated baseline [1].
| Evidence Dimension | Relative rate of SNAr at the C2 position |
| Target Compound Data | 15-fold rate acceleration (complete conversion at 60°C) |
| Comparator Or Baseline | 2-chloro-4-iodo-5-methylpyridine (requires >100°C) |
| Quantified Difference | 15x kinetic acceleration and 40°C reduction in process temperature. |
| Conditions | SNAr with primary aliphatic amines, polar aprotic solvent. |
Lowers energy requirements and minimizes thermal degradation of sensitive intermediates during late-stage amination.
The orthogonal reactivity profile makes this compound a highly suitable central scaffold for designing novel kinase inhibitors, where the C4 position can be coupled to an aryl hinge-binding motif, and the C2 position subsequently aminated with a solvent-exposed solubilizing group [1].
The combination of a C3-fluoro group (for metabolic blocking and lipophilicity) and a C5-methyl group provides a highly tuned steric and electronic environment for developing next-generation fungicides or herbicides, leveraging the C4-iodo handle for rapid analog generation [1].
As a highly functionalized, rigid core, it serves as a premium starting material for generating diverse libraries of tetra-substituted pyridines, utilizing the C4-I and C2-Cl handles to rapidly explore chemical space without requiring complex protecting group strategies [1].